3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
Fmoc-Tyr(PO3Bzl2)-OH is a derivative of tyrosine, an amino acid, where the hydroxyl group of the tyrosine is protected by a benzyl phosphate group. The Fmoc group (9-fluorenylmethoxycarbonyl) is used to protect the amino group during peptide synthesis. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(PO3Bzl2)-OH typically involves the protection of the tyrosine hydroxyl group with a benzyl phosphate group, followed by the protection of the amino group with the Fmoc group. The process generally includes the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of tyrosine is protected using benzyl phosphate in the presence of a suitable base.
Protection of the Amino Group: The amino group is then protected with the Fmoc group using Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base like diisopropylethylamine (DIPEA).
Industrial Production Methods
In industrial settings, the synthesis of Fmoc-Tyr(PO3Bzl2)-OH is often carried out using automated peptide synthesizers. These machines allow for precise control over reaction conditions and can handle large-scale production efficiently .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Tyr(PO3Bzl2)-OH can undergo various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, and the benzyl phosphate group can be removed using hydrogenation or other suitable methods.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using standard peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, hydrogenation for benzyl phosphate removal.
Coupling: HBTU, DIC, and bases like DIPEA.
Major Products
The major products formed from these reactions are peptides with the desired sequence, where Fmoc-Tyr(PO3Bzl2)-OH is incorporated at specific positions .
Scientific Research Applications
Fmoc-Tyr(PO3Bzl2)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of peptide-based materials and hydrogels for various applications.
Mechanism of Action
The mechanism of action of Fmoc-Tyr(PO3Bzl2)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. The benzyl phosphate group protects the hydroxyl group, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Tyr(tBu)-OH: Similar to Fmoc-Tyr(PO3Bzl2)-OH but with a tert-butyl group protecting the hydroxyl group.
Fmoc-Tyr(PO3H2)-OH: Similar but with a phosphate group instead of benzyl phosphate.
Uniqueness
Fmoc-Tyr(PO3Bzl2)-OH is unique due to the benzyl phosphate group, which provides additional stability and protection compared to other protecting groups. This makes it particularly useful in complex peptide synthesis where multiple protecting groups are required .
Properties
IUPAC Name |
3-[4-bis(phenylmethoxy)phosphoryloxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34NO8P/c40-37(41)36(39-38(42)44-26-35-33-17-9-7-15-31(33)32-16-8-10-18-34(32)35)23-27-19-21-30(22-20-27)47-48(43,45-24-28-11-3-1-4-12-28)46-25-29-13-5-2-6-14-29/h1-22,35-36H,23-26H2,(H,39,42)(H,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTYRDUOBZALLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34NO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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